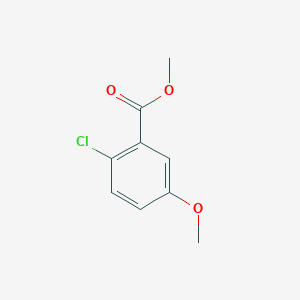

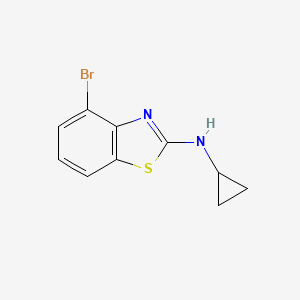

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , and the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

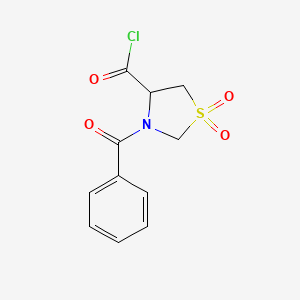

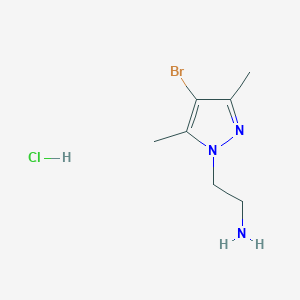

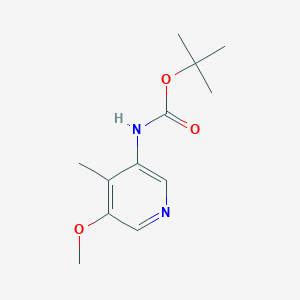

The molecular structure of “4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine” consists of a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains a bromine atom and a cyclopropyl group attached to the nitrogen atom.Chemical Reactions Analysis

Benzothiazoles, including “4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes . They can also be involved in reactions with 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .Physical And Chemical Properties Analysis

“4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine” is a solid compound . Its empirical formula is C10H9BrN2S, and it has a molecular weight of 269.16 g/mol.Scientific Research Applications

Antitumor Properties and Mechanism of Action

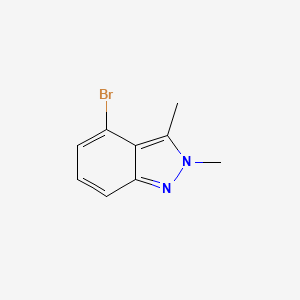

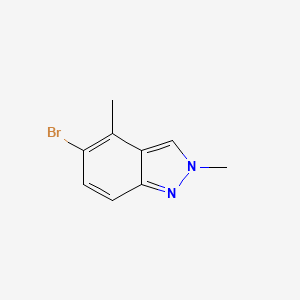

Novel 2-(4-aminophenyl)benzothiazoles, structurally related to 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine, have been identified for their selective and potent antitumor properties both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1 into active and inactive metabolites. To overcome metabolic inactivation, modifications such as isosteric replacement of hydrogen with fluorine atoms around the benzothiazole nucleus have been explored. Further enhancement of the drug's properties is achieved through amino acid conjugation to improve solubility and bioavailability, which has shown promising results in preclinical evaluations against certain types of carcinomas (Bradshaw et al., 2002), (Bradshaw et al., 2002).

Application in pH Sensing and Imaging

A derivative of benzothiazole, 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide (BTABr), exhibits high solubility and can function as an effective fluorescent and colorimetric pH probe. The benzothiazole moiety enhances the molecule's emissive properties, making it suitable for applications like real-time pH sensing and intracellular pH imaging (Diana et al., 2020).

Role in Chemical Synthesis

Benzothiazole derivatives, related to 4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine, play a significant role in various chemical synthesis processes. For instance, they are utilized in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing antimicrobial and cytotoxic activities. These compounds are prepared via a series of chemical reactions and have been evaluated for their biological properties, indicating their importance in medicinal chemistry (Noolvi et al., 2014).

Safety and Hazards

Future Directions

Benzothiazoles, including “4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine”, are an important class of compounds in medicinal chemistry and pharmacology . Future research may focus on the development of targeted synthesis of benzothiazole analogs , and the exploration of their potential applications in treating various diseases .

properties

IUPAC Name |

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-7-2-1-3-8-9(7)13-10(14-8)12-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMYSJZBOAOZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.